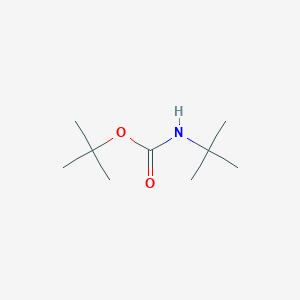

TERT-BUTYL N-TERT-BUTYLCARBAMATE

Description

Properties

IUPAC Name |

tert-butyl N-tert-butylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2,3)10-7(11)12-9(4,5)6/h1-6H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDJQJAIHCVQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552235 | |

| Record name | tert-Butyl tert-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71872-03-2 | |

| Record name | tert-Butyl tert-butylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via N, O-Di-tert-Butoxycarbonyl Protection of Hydroxylamine

One of the primary methods to prepare tert-butyl N-tert-butylcarbamate involves the di-tert-butoxycarbonyl (di-Boc) protection of hydroxylamine hydrochloride. This method introduces tert-butyl carbamate groups on both the nitrogen and oxygen atoms of hydroxylamine, yielding the desired compound.

- Starting Material: Hydroxylamine hydrochloride

- Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (base)

- Solvents: Tert-butyl methyl ether, petroleum ether, water

- Conditions: Room temperature or slightly elevated temperatures

- Process: The hydroxylamine hydrochloride is treated with di-tert-butyl dicarbonate in the presence of triethylamine as a base to neutralize the hydrochloride salt and facilitate Boc protection on both nitrogen and oxygen atoms.

This method is well-documented and provides a straightforward approach to obtain tert-butyl N-(tert-butoxycarbonyloxy)carbamate with good purity and yield.

Preparation via Mixed Acid Anhydride Intermediate from N-BOC Amino Acids

An alternative synthetic route involves the formation of a mixed acid anhydride intermediate from N-BOC-protected amino acids, followed by condensation with an amine. Although this method is described for related tert-butyl carbamate derivatives, it provides insights into the preparation of similar carbamate-protected compounds.

- Starting Material: N-BOC-D-serine or similar N-BOC amino acid derivatives

- Reagents: Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM) as acid scavenger, benzylamine or other amines

- Solvent: Anhydrous ethyl acetate

- Conditions: Low temperature (-15 to 15 °C) to control reaction rate and selectivity

- Process: The N-BOC amino acid is converted to a mixed acid anhydride with isobutyl chlorocarbonate in the presence of NMM. This intermediate then undergoes condensation with benzylamine to yield the tert-butyl carbamate derivative.

| Entry | Benzylamine (g) | NMM (g) | i-BuOCOCl (g) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 29.48 | 27.83 | 37.59 | -15 to 15 | 90.2 |

| 2 | 40.20 | 38.06 | 51.25 | 0 to 15 | 93.1 |

These reactions typically involve careful temperature control and workup with acid and salt water washes, followed by solvent evaporation and crystallization to isolate the product.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N, O-Di-tert-butoxycarbonyl protection | Hydroxylamine hydrochloride | Di-tert-butyl dicarbonate, triethylamine | High | Straightforward, widely used |

| Mixed acid anhydride from N-BOC amino acid | N-BOC-D-serine, benzylamine | Isobutyl chlorocarbonate, NMM, ethyl acetate | 90–93 | Requires low temperature control |

| Pd-catalyzed amidation | Aryl bromides, tert-butyl carbamate | Pd2(dba)3·CHCl3, tert-butyl X-Phos, NaOtBu | 43–83 | Useful for N-Boc aniline synthesis |

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-TERT-BUTYLCARBAMATE undergoes various chemical reactions, including:

Hydrolysis: In the presence of acids or bases, it can hydrolyze to form tert-butyl alcohol and carbon dioxide.

Oxidation: It can be oxidized to form tert-butyl carbamate derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted carbamates.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include tert-butyl alcohol, carbon dioxide, and various substituted carbamates .

Scientific Research Applications

Protecting Group for Amines

TBTC is widely utilized as a protecting group for amines during peptide synthesis. The formation of a stable carbamate linkage protects the amino group from unwanted reactions, allowing for the selective introduction of other functional groups. This application is crucial in synthesizing complex peptides and pharmaceuticals where specific functionalities must be preserved.

Synthesis of Pharmaceuticals

TBTC serves as a reagent in various chemical reactions, including:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed synthesis to produce N-Boc-protected anilines, which are vital intermediates in drug development . The ability to form stable intermediates allows for efficient coupling reactions with aryl halides.

- Synthesis of Tetrasubstituted Pyrroles : TBTC has been used in the synthesis of tetrasubstituted pyrroles, which are important structures in medicinal chemistry due to their biological activities .

Deprotection Strategies

Recent studies have focused on mild deprotection methods for TBTC using oxalyl chloride in methanol, allowing for selective removal of the protecting group under mild conditions . This approach has demonstrated high yields and efficiency across various substrates, making it a valuable technique in synthetic organic chemistry.

Synthesis of N-Boc-Protected Anilines

A study reported the successful application of TBTC in the palladium-catalyzed amination of aryl bromides at room temperature, achieving complete conversions within 24 hours . This method highlights TBTC's utility as a coupling partner that enhances reaction rates and yields.

Selective Deprotection Methodology

The deprotection methodology using oxalyl chloride was tested on a range of substrates, demonstrating effective removal of the N-Boc group with minimal side reactions . The study provided insights into the reaction mechanism and substrate scope, indicating TBTC's versatility in complex organic syntheses.

Safety Considerations

While TBTC is considered relatively safe, it can cause irritation to skin and eyes upon contact. Proper handling protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and goggles during laboratory work .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of TERT-BUTYL N-TERT-BUTYLCARBAMATE involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents unwanted reactions at the amine site during synthetic processes. This stability is due to the steric hindrance provided by the bulky tert-butyl group, which shields the amine from reactive species .

Comparison with Similar Compounds

Key Observations :

- Hydroxyalkyl substituents (e.g., 2-hydroxyethyl, 4-hydroxybutyl) enhance hydrophilicity, making these compounds suitable as intermediates in drug delivery systems .

- N,N-Diallyl groups introduce unsaturation, enabling participation in radical polymerization or thiol-ene click chemistry .

- Chlorosulfonyl groups increase electrophilicity, facilitating nucleophilic substitutions in sulfonamide synthesis .

Physical and Chemical Properties

Physical properties vary significantly with substituent length and functionality:

Biological Activity

Tert-butyl N-tert-butylcarbamate (CAS No. 4248-19-5) is a compound of interest in various biological and chemical applications. This article explores its biological activity, including its mechanisms, effects on cellular systems, and potential therapeutic applications.

Tert-butyl N-tert-butylcarbamate is characterized by its white to slightly yellow crystalline appearance. It is soluble in organic solvents such as methylene chloride and chloroform but has limited solubility in water. The compound is often utilized in palladium-catalyzed reactions for synthesizing N-Boc-protected anilines and tetrasubstituted pyrroles, indicating its utility in organic synthesis .

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- Tert-butyl N-tert-butylcarbamate has been reported to exhibit inhibitory effects on enzymes related to amyloid beta aggregation, which is significant in the context of neurodegenerative diseases like Alzheimer's. Specifically, it acts as both a β-secretase and acetylcholinesterase inhibitor, potentially preventing the formation of toxic amyloid fibrils .

-

Cell Viability and Cytotoxicity :

- In vitro studies have shown that this compound can enhance the viability of astrocytes exposed to amyloid beta (Aβ) peptides. When treated with Aβ, astrocyte cell viability significantly decreases; however, co-treatment with tert-butyl N-tert-butylcarbamate improves cell survival rates . This suggests a protective role against neurotoxic agents.

-

Cytokine Modulation :

- The compound has been observed to modulate inflammatory responses in astrocytes, reducing levels of tumor necrosis factor-alpha (TNF-α) when co-administered with Aβ. Although the reduction was not statistically significant compared to controls, it indicates a trend towards anti-inflammatory activity .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of tert-butyl N-tert-butylcarbamate on astrocytes subjected to Aβ toxicity. The results indicated that the compound could mitigate cell death by enhancing cell viability from 43.78% (Aβ alone) to 62.98% (Aβ + tert-butyl N-tert-butylcarbamate), suggesting a potential role in therapeutic strategies for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-tert-butylcarbamate, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1 : Use of tert-butyl chloroformate with tert-butylamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C. This method typically achieves ~70–80% yield but requires strict moisture control to avoid hydrolysis .

- Route 2 : Carbamate formation via Curtius rearrangement of acyl azides derived from tert-butyl isocyanate. This route is less common due to handling hazards but offers higher regioselectivity for complex derivatives .

- Key Variables : Temperature, solvent polarity, and stoichiometry of the base critically impact side reactions (e.g., over-alkylation). Monitoring via TLC or in situ IR spectroscopy is recommended to optimize reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl N-tert-butylcarbamate, and what spectral signatures should researchers prioritize?

Methodological Answer:

- 1H NMR : Look for singlet peaks at δ ~1.4 ppm (tert-butyl groups) and δ ~5.1 ppm (carbamate NH, broad if not deuterated) .

- 13C NMR : Peaks at ~28 ppm (tert-butyl CH3) and ~155 ppm (carbamate carbonyl) confirm structural integrity .

- IR Spectroscopy : Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch). Discrepancies in these ranges may indicate impurities or degradation .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ ions. Fragmentation patterns should include loss of the tert-butyl group (Δm/z = 57) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in experimental data regarding the conformational stability of the tert-butyl group in carbamate derivatives?

Methodological Answer:

- Challenge : Solid-state X-ray crystallography often shows axial tert-butyl conformations, while solution NMR may indicate equatorial dominance due to solvent interactions .

- DFT Approach :

Optimize geometry using B3LYP/6-31G(d) with implicit solvent models (e.g., PCM for water or DMSO).

Compare energy barriers for axial ↔ equatorial transitions. Explicit solvent molecules (e.g., water clusters) must be included to mimic solution-phase dynamics .

Validate with variable-temperature NMR (VT-NMR) to correlate calculated energy differences with experimental line-broadening or splitting .

Q. What strategies mitigate racemization during asymmetric synthesis of tert-butyl carbamate derivatives, particularly in Mannich or Michael addition reactions?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereocontrol. For example, asymmetric Mannich reactions with tert-butyl carbamates achieve >90% ee when catalyzed by chiral phosphoric acids .

- Low-Temperature Conditions : Conduct reactions at –40°C to reduce kinetic resolution of enantiomers.

- In Situ Monitoring : Chiral HPLC with columns like Chiralpak AD-H can detect early-stage racemization, allowing real-time adjustment of reaction parameters .

Q. How does the tert-butyl group influence the stability of carbamate derivatives under acidic, basic, or oxidative conditions, and what analytical methods quantify degradation?

Methodological Answer:

- Stability Studies :

Q. What role does tert-butyl N-tert-butylcarbamate play in peptide synthesis or protecting group strategies, and how does it compare to alternatives like Boc or Fmoc groups?

Methodological Answer:

- Applications : Acts as a transient protecting group for amines in solid-phase peptide synthesis (SPPS). Unlike Boc (acid-labile) or Fmoc (base-labile), tert-butyl carbamate offers orthogonal deprotection under mild reducing conditions (e.g., Pd/C/H2) .

- Advantages : Enhanced steric shielding reduces side reactions during coupling steps.

- Limitations : Bulkier structure may hinder accessibility in sterically constrained peptides .

Data Contradiction Analysis

Q. Why might tert-butyl carbamate derivatives exhibit conflicting solubility data in literature, and how can researchers reconcile these discrepancies?

Methodological Answer:

- Root Causes :

- Polymorphism (e.g., crystalline vs. amorphous forms).

- Solvent history (e.g., residual DMF from synthesis alters solubility).

- Resolution :

Characterize crystallinity via PXRD.

Standardize solvent removal protocols (e.g., lyophilization vs. rotary evaporation).

Use Hansen solubility parameters (HSP) to predict solvent compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.